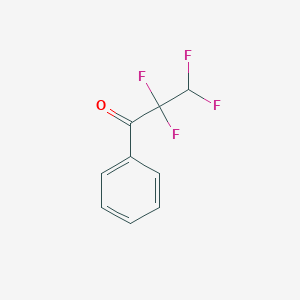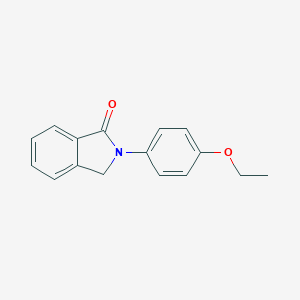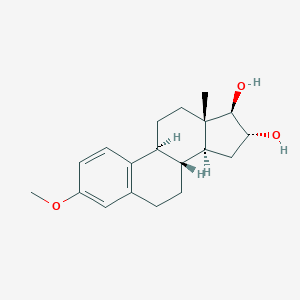![molecular formula C7H13N B073980 cis-7-Azabicyclo[3.3.0]octane CAS No. 1468-87-7](/img/structure/B73980.png)
cis-7-Azabicyclo[3.3.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cis-7-Azabicyclo[3.3.0]octane derivatives has been explored through various methods, including highly diastereoselective mercury(II)-mediated intramolecular amino-cyclization. This process is notable for its ability to yield functionally rich azabicyclo octane derivatives, emphasizing the diastereoselectivity crucial for generating specific cis configurations (Peçanha et al., 2002).
Molecular Structure Analysis
The molecular structure of cis-7-Azabicyclo[3.3.0]octane and its derivatives has been extensively studied using techniques like NMR and X-ray crystallography. These studies provide insights into the cis—trans configuration at the bicyclic junction, confirming the cis structure through detailed NMR analysis and X-ray data collection on related tetrazene derivatives, which helps in understanding the spatial arrangement of atoms within the molecule (Delalu et al., 1999).
Chemical Reactions and Properties
cis-7-Azabicyclo[3.3.0]octane undergoes various chemical reactions, highlighting its reactivity and the potential for functionalization. The compound's engagement in reactions such as the Schmidt reaction showcases its versatility in synthetic chemistry, enabling the derivation of complex organic molecules and facilitating the synthesis of valuable compounds like tecomanine (Vidari et al., 1997).
科学的研究の応用
3. Synthesis of Gliclazide
- Summary of the Application: Cis-7-azabicyclo[3.3.0]octane is an important intermediate in the synthesis of gliclazide, a second-generation sulfonylurea oral hypoglycemic agent. Gliclazide has dual functions of reducing blood sugar and improving blood coagulation, and is registered and sold in over 130 countries worldwide .
- Methods of Application: The synthesis method takes 1,4-butenediol as a raw material, and synthesizes cis-7-azabicyclo[3.3.0]octane through a series of reactions including dehydration reaction, Diels-Alder reaction, epoxidation hydration reaction, esterification reaction, thermal cracking reaction, ozonization reaction, hydrogenation reaction, and ammoniation reaction .
- Results or Outcomes: The synthesis method has the advantages of simple process, green route, less pollution in the reaction process, continuous operation in multiple steps, and high efficiency .
4. Synthesis of cis, endo-2-Azabicyclo[3.3.0]octane-3-carboxylic Acids
- Summary of the Application: Cis, endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid esters are accessible from enamines of cyclopentanone .
- Methods of Application: The synthesis involves reacting starting materials to give compounds of a certain formula, cyclizing these compounds with the aid of strong acids, with acylamide and ester cleavage, to give compounds of another formula, and converting these into compounds of the final formula by catalytic hydrogenation in the presence of transition metal catalysts or by reduction with borane-amine complexes or complex borohydrides in lower alcohols .
5. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold, which is similar to cis-7-Azabicyclo[3.3.0]octane, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
6. Synthesis of cis, endo-2-Azabicyclo[3.3.0]Octane-3-Carboxylic Acids
- Summary of the Application: Cis, endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid esters are accessible from enamines of cyclopentanone .
- Methods of Application: The synthesis involves reacting starting materials to give compounds of a certain formula, cyclizing these compounds with the aid of strong acids, with acylamide and ester cleavage, to give compounds of another formula, and converting these into compounds of the final formula by catalytic hydrogenation in the presence of transition metal catalysts or by reduction with borane-amine complexes or complex borohydrides in lower alcohols .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Safety And Hazards
Cis-7-Azabicyclo[3.3.0]octane is classified as a dangerous substance . It has the hazard statement H225, indicating that it is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . If inhaled or in contact with skin or eyes, specific first aid measures should be taken .
将来の方向性
Cis-7-Azabicyclo[3.3.0]octane is an important intermediate in the field of medicine synthesis . It can be used for synthesizing gliclazide after nitrosation and zinc powder reduction . The method for synthesizing the cis-7-Azabicyclo[3.3.0]octane has the advantages of simple process, green route, less pollution in the reaction process, continuous operation in multiple steps, and high efficiency .
特性
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Azabicyclo[3.3.0]octane | |
CAS RN |
1468-87-7 |
Source


|
| Record name | Cyclopenta[c]pyrrole, octahydro-, cis- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

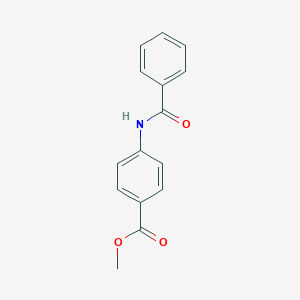
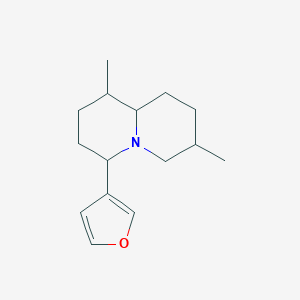

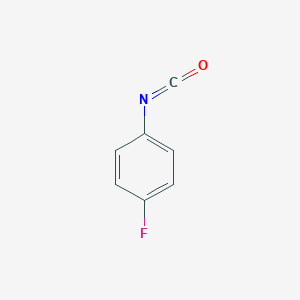

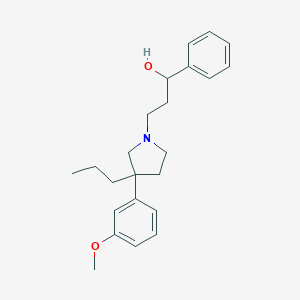
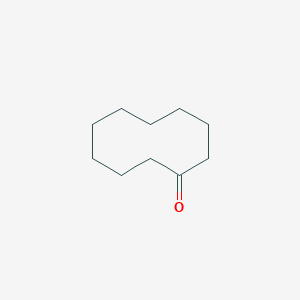
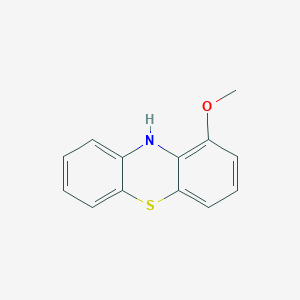

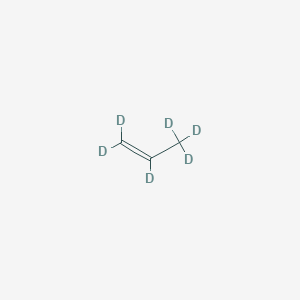
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
